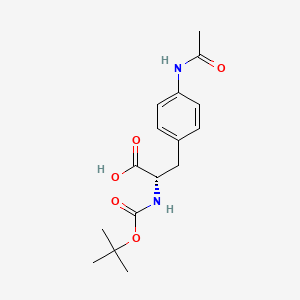
(S)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as BOC-Phe(4-NHAc)-OH, is a phenylalanine derivative with a complex structure that has garnered interest in various biological and medicinal research fields. This compound is notable for its potential applications in drug development, particularly in the context of targeted therapies and as a building block for peptide synthesis.
- Molecular Formula : C16H22N2O5
- Molecular Weight : 322.36 g/mol
- CAS Number : 114117-42-9
- LogP : 2.629 (indicating moderate lipophilicity)
- Storage Conditions : Recommended at 2-8°C
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Neuroprotective Effects : There is evidence indicating its role in protecting neuronal cells from oxidative stress, which is crucial for conditions such as Alzheimer's disease.
Study 1: Apoptotic Induction in Cancer Cells
A study conducted by Murakami et al. (2002) demonstrated that this compound can induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and subsequent caspase activation .
Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested for its anti-inflammatory effects using an LPS-induced model of inflammation. Results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that this compound effectively mitigates inflammatory responses .
Study 3: Neuroprotection Against Oxidative Stress
Research focusing on neuroprotection revealed that this compound could reduce oxidative stress markers in neuronal cultures exposed to hydrogen peroxide. The compound's efficacy was attributed to its ability to enhance antioxidant enzyme activity, providing a protective effect against cell death .
Summary of Biological Activities
Propiedades
IUPAC Name |
(2S)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPYVOLFCSHVSR-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













